molecular formula C12H16ClN5O2 B8483841 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one

6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one

Cat. No.: B8483841
M. Wt: 297.74 g/mol
InChI Key: YKQQULWGENIXGV-UHFFFAOYSA-N
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Description

6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with chloro, hydroxypropan-2-yl, and pyrazolylamino groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then functionalized with a hydroxypropan-2-yl group through nucleophilic substitution reactions.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the functionalized pyrazole with a suitable chloro-substituted pyridazine precursor under controlled conditions to form the desired pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxypropan-2-yl)phenol: Shares the hydroxypropan-2-yl group but lacks the pyrazole and pyridazinone cores.

    4-(2-Hydroxypropan-2-yl)phenylboronic acid: Contains a similar hydroxypropan-2-yl group but has a boronic acid functional group instead of the pyrazole and pyridazinone cores.

Uniqueness

6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one is unique due to its combination of functional groups and core structures, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C12H16ClN5O2

Molecular Weight

297.74 g/mol

IUPAC Name

6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one

InChI

InChI=1S/C12H16ClN5O2/c1-12(2,20)8-6-10(16-17(8)3)14-7-5-9(13)15-18(4)11(7)19/h5-6,20H,1-4H3,(H,14,16)

InChI Key

YKQQULWGENIXGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN1C)NC2=CC(=NN(C2=O)C)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask containing 119b (500 mg, 1.7 mmol) under nitrogen was added anh. THF (20 mL) and anh.toluene (5 mL) and the mixture stirred and cooled to −20 to −30° C. 3.0M methylmagnesium bromide in diethylether (1.6 mL, 4.75 mmol) was then slowly added. After the addition the reaction was allowed to slowly warm to room temp. and stir for about 3 hrs after which the reaction was quenched with 1N HCl. Concentrated to remove THF, diluted with ethyl acetate and water then adjusted the pH to ˜6-7 with 1M NaOH. Separated and extracted 2× with ethyl acetate washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography: ISCO 24 g silica, ethyl acetate/hexanes, to give 119c.
Name
119b
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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